4,5-dihydro-1H-pyrazol-3-amine HCl molecular weight and solubility
4,5-dihydro-1H-pyrazol-3-amine HCl molecular weight and solubility
An In-depth Technical Guide to 4,5-dihydro-1H-pyrazol-3-amine HCl for Advanced Research
Executive Summary
The 4,5-dihydro-1H-pyrazole, commonly known as the 2-pyrazoline scaffold, represents a cornerstone in modern medicinal chemistry and drug development.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] This technical guide provides an in-depth analysis of a fundamental building block in this class: 4,5-dihydro-1H-pyrazol-3-amine hydrochloride (HCl). We will dissect its core physicochemical properties, including molecular weight and solubility, provide validated experimental protocols for its synthesis and characterization, and explore its applications in drug discovery, with a focus on its role as a privileged structure. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
The 2-Pyrazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a nitrogen-containing five-membered heterocycle, is a recurring motif in a multitude of FDA-approved drugs.[5] The partially saturated analogue, 2-pyrazoline, has garnered significant attention as it offers a three-dimensional structure that can be strategically modified to achieve high-affinity interactions with various biological targets.[1] The broad therapeutic potential of this scaffold arises from the diverse biological activities exhibited by its derivatives, which can be fine-tuned by altering substituents at the N1, C3, and C5 positions.[2] This inherent versatility makes the 2-pyrazoline core an indispensable tool for developing novel therapeutic agents.[1]
Physicochemical Properties of 4,5-dihydro-1H-pyrazol-3-amine HCl
A foundational understanding of a compound's physicochemical properties is critical for its effective application in research and development, influencing everything from reaction kinetics to bioavailability.
Chemical Structure and Molecular Weight
The hydrochloride salt form of 4,5-dihydro-1H-pyrazol-3-amine enhances its stability and aqueous solubility, making it highly suitable for biological screening and formulation studies. The molecular formula for the free base is C₃H₇N₃.[6]
The molecular weight is calculated as follows:
-
Free Base (C₃H₇N₃): (3 × 12.011) + (7 × 1.008) + (3 × 14.007) = 85.12 g/mol
-
Hydrochloric Acid (HCl): 1.008 + 35.453 = 36.46 g/mol
-
Total Molecular Weight (Salt): 85.12 + 36.46 = 121.58 g/mol
Table 1: Core Physicochemical Data for 4,5-dihydro-1H-pyrazol-3-amine HCl
| Property | Data | Source(s) |
| Chemical Name | 4,5-dihydro-1H-pyrazol-3-amine hydrochloride | - |
| Molecular Formula | C₃H₈ClN₃ | Calculated |
| Molecular Weight | 121.58 g/mol | Calculated |
| Free Base Formula | C₃H₇N₃ | [6] |
| Monoisotopic Mass (Base) | 85.064 Da | [6] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
Solubility Profile
As an amine salt, 4,5-dihydro-1H-pyrazol-3-amine HCl is anticipated to be a polar compound with significant solubility in aqueous media. Precise quantitative solubility is experiment-dependent, but high solubility is expected in water and polar protic solvents like methanol and ethanol. Solubility in polar aprotic solvents such as DMSO is also likely.[7] Conversely, it is expected to have poor solubility in nonpolar organic solvents like hexanes and diethyl ether. An experimental protocol for determining its solubility is provided in Section 5.1.
Synthesis and Characterization
The synthesis of 2-pyrazoline derivatives is a well-established field, offering robust and scalable methods. The most common approach involves the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with hydrazine or its derivatives.[4][8] For the title compound, a logical precursor would be β-aminopropionitrile or a related molecule that can react with hydrazine to form the pyrazoline ring.
General Synthesis and Characterization Workflow
The pathway from starting materials to a fully characterized final product involves a multi-step process. Each step is designed to ensure the identity, purity, and stability of the compound, which is essential for reproducible downstream applications.
Caption: General workflow for the synthesis and validation of the target compound.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol describes a representative synthesis based on established chemical principles for pyrazoline formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopropionitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Salt Formation: Dissolve the resulting crude oil in a minimal amount of isopropanol and add a stoichiometric amount of concentrated HCl.
-
Isolation: Cool the solution in an ice bath to induce precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purification: If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.
Structural Characterization: The Rationale
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure. The proton NMR will show characteristic signals for the methylene protons on the pyrazoline ring, while the carbon NMR will confirm the number and type of carbon atoms.[9] This technique provides unambiguous proof of the covalent framework.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, which serves as a crucial identity test.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches to look for include N-H bonds of the amine and ring nitrogens, and C-N bonds, confirming the successful formation of the desired structure.[8]
Applications in Drug Discovery
The 4,5-dihydro-1H-pyrazole scaffold is a validated starting point for generating compound libraries aimed at a wide array of disease targets.
A Versatile Scaffold for Diverse Targets
The pyrazoline ring system is featured in compounds with a remarkable range of biological activities, including:
-
Anticancer: Derivatives have been shown to possess antiproliferative activity against various human tumor cell lines.[2][10]
-
Antimicrobial: The scaffold is a common feature in novel antibacterial and antifungal agents.[4]
-
Anti-inflammatory: Many pyrazoline derivatives act as potent inhibitors of inflammatory enzymes like cyclooxygenase (COX).[11]
-
Neuroprotection: Certain derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), a target for treating neurodegenerative diseases.[3]
Case Study: Inhibition of RIPK1-Mediated Necroptosis
Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed inflammatory cell death.[12] Dysregulation of RIPK1 is implicated in various inflammatory diseases, making it a high-value therapeutic target.[12] Notably, derivatives of 1H-pyrazol-3-amine have been successfully developed as potent and selective RIPK1 inhibitors.[12] This highlights the utility of the core amine-substituted pyrazole/pyrazoline scaffold in designing kinase inhibitors that can modulate critical cell signaling pathways.
Caption: Simplified RIPK1 signaling pathway leading to necroptosis.
Validated Experimental Protocols
The following protocols provide a self-validating framework for assessing key properties of the title compound.
Protocol for Aqueous Solubility Determination
-
Preparation: Prepare a series of concentrations of the compound in deionized water (e.g., 0.1, 1, 10, 50, 100 mg/mL) in glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Use of a shaker or rotator is recommended.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy (if a chromophore is present) or HPLC.
-
Determination: The highest concentration at which no solid material is observed after centrifugation is reported as the aqueous solubility.
Protocol for Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 220 nm and 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is typically required for use in biological assays.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14][16]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]
-
Skin: Wash off immediately with soap and plenty of water.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]
-
Ingestion: Rinse mouth with water and consult a physician.[17]
-
Conclusion
4,5-dihydro-1H-pyrazol-3-amine HCl is more than a simple chemical; it is a versatile and powerful building block for drug discovery. Its favorable physicochemical properties, accessible synthesis, and the proven therapeutic potential of its derivatives make it a compound of high interest. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this valuable scaffold into their research and development programs, paving the way for the discovery of next-generation therapeutics.
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